3-(1-methyl-1H-imidazol-5-yl)piperidine

Description

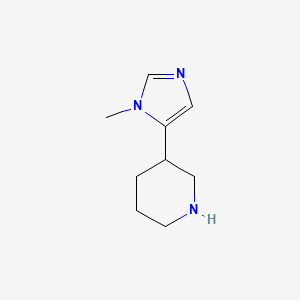

3-(1-Methyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol. It has a piperidine ring substituted at the 3-position with a 1-methylimidazol-5-yl group. The compound is characterized by a CAS registry number 1316220-23-1 and is typically synthesized with a purity of 95% . Its structure combines the conformational flexibility of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the imidazole moiety, making it a scaffold of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

3-(3-methylimidazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRUBQUSRYGJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The imidazole ring undergoes nucleophilic and electrophilic substitutions, while the piperidine nitrogen participates in alkylation and acylation.

Key Findings:

-

Alkylation : Reacting 3-(1-methyl-1H-imidazol-5-yl)piperidine with 1-bromo-3-chloropropane in acetonitrile yields imidazolium salts via quaternization of the imidazole nitrogen .

-

Azide Functionalization : Treatment with sodium azide in DMF introduces an azide group at the C4 position of the imidazole ring, enabling subsequent click chemistry .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Imidazole alkylation | 1-Bromo-3-chloropropane, MeCN, RT | Imidazolium-piperidine salt | |

| Azide introduction | NaN₃, DMF, 80°C | C4-azido-imidazole derivative |

Nitration and Electrophilic Aromatic Substitution

The electron-rich imidazole ring facilitates nitration at the C4 position.

Key Findings:

-

Nitration with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at C4, forming 3-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine . This product exhibits enhanced antibacterial activity against Helicobacter pylori.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4-nitro-imidazole-piperidine hybrid |

Cross-Coupling Reactions

Functionalization via palladium-catalyzed cross-coupling expands structural diversity.

Key Findings:

-

Sonogashira Coupling : A halogenated derivative (e.g., C2-bromo-imidazole) reacts with terminal alkynes under Pd(PPh₃)₄/CuI catalysis to form alkynylated products .

-

Suzuki-Miyaura Coupling : Boronic acid derivatives couple with aryl halides at the imidazole ring, enabling biaryl synthesis .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, terminal alkyne, THF | Alkynylated imidazole derivative |

Cycloaddition and Click Chemistry

The azide-functionalized derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Findings:

-

Triazole Formation : Reacting the azide derivative with propargyl alcohol in the presence of CuSO₄/sodium ascorbate yields 1,2,3-triazole conjugates . These hybrids show improved metabolic stability.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| CuAAC click reaction | CuSO₄, sodium ascorbate, H₂O/t-BuOH | Triazole-piperidine-imidazole |

Comparative Reactivity of Structural Analogs

The reactivity of this compound differs from analogs due to steric effects from the piperidine moiety.

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 1-Methylimidazole | Faster nitration (no steric hindrance at C5) | |

| Piperidine-3-carboxylic acid | Preferential acylation at nitrogen (no imidazole ring) |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block for the synthesis of novel pharmaceuticals. Its structural similarity to known bioactive compounds suggests it may possess similar biological activities. For instance:

- Antimicrobial Activity : Research indicates that derivatives of imidazole, including those with piperidine moieties, exhibit significant antimicrobial properties. Studies have highlighted their effectiveness against resistant strains of bacteria and fungi, making them candidates for new antibiotic therapies .

- Anticancer Properties : Compounds incorporating imidazole and piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition Studies

3-(1-methyl-1H-imidazol-5-yl)piperidine has been utilized in enzyme inhibition studies, particularly focusing on its interaction with specific enzymes involved in metabolic pathways. The compound's ability to modulate enzyme activity makes it valuable in understanding biochemical processes and developing therapeutic agents targeting these pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action at the molecular level, providing insights into how modifications to its structure could enhance its efficacy as a drug candidate .

Case Study 1: Antimycobacterial Agents

A series of imidazopyridine derivatives were synthesized, including those related to this compound, which were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low MIC values (minimum inhibitory concentration), highlighting their potential as new treatments for tuberculosis .

Case Study 2: Anticancer Activity

In a study focusing on the cytotoxicity of piperazine derivatives containing imidazole rings, compounds derived from this compound were shown to significantly reduce the viability of human cancer cell lines (HT29 and A549). This suggests that modifications to the imidazole-piperidine structure could lead to effective anticancer agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |

| Enzyme Inhibition | Modulation of enzyme activity | Significant interaction with target enzymes |

| Molecular Docking | Binding affinity studies | Predictive models suggest high binding potential |

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3-(Pyridin-3-yl)chroman-4-one Derivatives

- Structural Differences: These compounds feature a chroman-4-one core (a benzopyran-4-one) substituted at the 3-position with a pyridine ring. In contrast, 3-(1-methyl-1H-imidazol-5-yl)piperidine lacks the fused benzene ring and oxygen atom of the chromanone system.

- Synthetic Challenges : Attempts to synthesize 3-(1-methyl-1H-imidazol-5-yl)chroman-4-one failed due to reduced catalytic activity of gold(I) complexes when coordinating to N-heteroaromatic alkynes .

- Biological Activity : Derivatives like 6-methoxy-3-(pyridin-3-yl)chroman-4-one and 6-fluoro-3-(pyridin-3-yl)chroman-4-one exhibited potent aromatase inhibition (IC₅₀ = 2.5 μM and 0.8 μM, respectively) in MCF-7 breast cancer cells. This highlights the importance of the pyridine ring in bioactivity, which differs from the imidazole-piperidine combination .

SCH 66712: 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

- Structural Differences : SCH 66712 contains a piperazine ring linked to a phenyl-substituted imidazole via a methylene group, whereas the target compound uses a piperidine ring with a methylimidazole substituent.

- Enzyme Inhibition : SCH 66712 is a mechanism-based inhibitor of CYP2D6 (K(I) = 0.55 μM, k(inact) = 0.32 min⁻¹ in recombinant CYP2D6). The piperazine ring and phenyl group enhance binding specificity compared to the simpler piperidine-imidazole structure .

- Selectivity : SCH 66712 inhibits CYP2D6 at concentrations 5–10× lower than those required for CYP3A4, CYP2C9, and CYP2C19, suggesting that piperazine-based scaffolds may offer superior isoform selectivity .

Piperidine vs. Piperazine Analogs in Crystal Structures

- Compound I (Piperidine): 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline.

- Compound II (Piperazine): 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline.

- Crystal Packing : In Compound I, molecules form chains via C–H⋯H interactions (67.5% H⋯H contacts), whereas Compound II forms ribbons (65.9% H⋯H contacts). The absence of classical hydrogen bonds in both structures emphasizes the role of dispersion forces .

2-[2-(1H-Imidazol-1-yl)ethyl]piperidine Dihydrochloride

- Structural Differences : This analog has an ethyl linker between the imidazole and piperidine, compared to the direct substitution in the target compound.

- Molecular Weight : 252.18 g/mol (vs. 165.24 g/mol for the target compound), with additional chloride ions contributing to higher solubility in polar solvents .

3-{1-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]-5-methyl-1H-imidazol-2-yl}pyridine

- The pyridine substituent may enhance binding to aromatic receptors compared to the methylimidazole group in the target compound .

4-(Ethoxymethyl)-1-[(1-methyl-1H-imidazol-5-yl)carbonyl]piperidine

- Structural Differences: Features an ethoxymethyl substituent on the piperidine and a carbonyl-linked imidazole.

Key Findings and Implications

- Synthetic Feasibility: The direct substitution of imidazole on piperidine (as in the target compound) avoids challenges seen in chromanone synthesis, where N-heteroaromatic groups deactivate catalysts .

- Biological Selectivity : Piperazine-based analogs (e.g., SCH 66712) exhibit stronger enzyme inhibition, but piperidine derivatives may offer advantages in metabolic stability due to reduced basicity .

- Physical Properties : Piperidine rings favor chair conformations, while substituents like sulfonyl or ethoxymethyl groups modulate lipophilicity and crystallinity .

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, which includes both an imidazole and a piperidine ring, contribute to its potential therapeutic applications, particularly in the fields of neurology and oncology.

Chemical Structure

The chemical formula of this compound is represented as follows:

This compound's structure allows for multiple interactions with biological targets, including enzymes and receptors, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity. This interaction is vital for inhibiting specific enzymes involved in various diseases.

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to inhibit the proliferation of cancer cell lines. For instance, it has shown promising results in reducing cell viability in breast cancer (MCF-7) and other tumorigenic cell lines .

Case Studies

Several case studies highlight the efficacy of this compound:

- Inhibition of Cancer Cell Growth : A study reported that derivatives of this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells, with IC50 values in the micromolar range. This suggests a strong potential for developing new anticancer therapies .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound, revealing its ability to mitigate neuronal damage in models of neurodegeneration. This effect is likely due to its action on neurotransmitter systems .

Table 1: Biological Activity Spectrum

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12 | |

| Anticancer | MCF-7 | 8 | |

| Neuroprotection | Neuronal Cells | 15 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interaction with metal ions and hydrogen bonding |

| Receptor Modulation | Modulation of neurotransmitter receptors |

| Antimicrobial Action | Disruption of bacterial cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.